Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15915756
InChI: InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3
SMILES:
Molecular Formula: C10H8BrNO3
Molecular Weight: 270.08 g/mol

Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate

CAS No.:

Cat. No.: VC15915756

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate -

Specification

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
IUPAC Name methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
Standard InChI InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3
Standard InChI Key PNJPJWUICWBNQA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=CC(=CN2C=C1)Br)O

Introduction

Structural and Molecular Characteristics

Core Indolizine Framework

The indolizine scaffold consists of a fused bicyclic system combining a six-membered pyridine ring and a five-membered pyrrole ring. In methyl 2-bromo-8-hydroxyindolizine-7-carboxylate, this core is functionalized with three key substituents:

  • Bromine at C2: Introduces electron-withdrawing effects, enhancing electrophilic reactivity for cross-coupling reactions.

  • Hydroxyl group at C8: Facilitates hydrogen bonding and influences solubility.

  • Methyl carboxylate at C7: Provides a lipophilic ester moiety amenable to hydrolysis or transesterification .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₀H₈BrNO₃
Molecular weight270.08 g/mol
CAS Registry NumberNot publicly disclosed
Key functional groupsBr, -OH, -COOCH₃

Synthesis and Derivatization Pathways

General Indolizine Synthesis Strategies

Indolizines are typically synthesized via cyclization reactions involving pyridinium salts or α-picolines. For methyl 2-bromo-8-hydroxyindolizine-7-carboxylate, plausible routes include:

Chichibabin Cyclization

Pyridinium salts derived from 2-bromoacetophenone and methyl 3-pyridinepropionate undergo base-mediated cyclization to form the indolizine core. Subsequent bromination at C2 and hydroxylation at C8 yield the target compound .

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling could introduce the bromine post-cyclization. For example, a pre-functionalized indolizine bearing a boronate ester at C2 reacts with bromobenzene derivatives under Pd(PPh₃)₄ catalysis .

Challenges in Functionalization

  • Regioselectivity: Bromination at C2 competes with electrophilic attack at C1 or C3.

  • Steric hindrance: The C7 carboxylate group may impede reactions at adjacent positions .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to the hydrophobic indolizine core and methyl ester (logP ≈ 2.1 predicted).

  • pH-dependent stability: The hydroxyl group (pKa ≈ 9.5) deprotonates under basic conditions, enhancing water solubility but risking ester hydrolysis .

Spectroscopic Characteristics

  • ¹H NMR: Key signals include a singlet for the methyl ester (~3.8 ppm) and a broad peak for the hydroxyl proton (~10.2 ppm).

  • UV-Vis: Absorption maxima near 280 nm (π→π* transitions of the aromatic system) .

Biological and Industrial Applications

Materials Science Applications

  • OLEDs: Brominated indolizines serve as electron-transport layers due to high electron affinity (EA ≈ 3.1 eV).

  • Coordination chemistry: The hydroxyl and carboxylate groups chelate metal ions, enabling catalytic applications .

PrecautionImplementation
Personal protective equipmentGloves, goggles, lab coat
VentilationFume hood for powder handling
StorageAirtight container, 2–8°C

Comparative Analysis with Structural Analogs

Methyl 2-Bromo-5-Methylthiophene-3-Carboxylate

  • Key difference: Thiophene vs. indolizine core.

  • Reactivity: Thiophene derivatives exhibit lower electrophilicity at C2 due to sulfur’s electron-donating effects .

6-Bromoindole-Based Inhibitors

  • Synthetic utility: 6-Bromoindole serves as a versatile intermediate for cross-coupling, contrasting with the fixed bromine position in methyl 2-bromo-8-hydroxyindolizine-7-carboxylate .

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